molecular formula C21H28F2N4O2 B593399 N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide CAS No. 1969261-68-4

N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B593399
CAS No.: 1969261-68-4
M. Wt: 406.5 g/mol
InChI Key: CMXMZASHZSECQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-3,5-ADB-PFUPPYCA: is a synthetic cannabinoid that belongs to the class of highly substituted pyrazoles. It is structurally classified as a designer drug and has been identified in synthetic cannabinoid smoke blends. The compound is known for its potential psychoactive effects, similar to those of delta-9-tetrahydrocannabinol (THC), the active component in cannabis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3,5-ADB-PFUPPYCA involves multiple steps, starting with the preparation of the pyrazole core. The key steps include:

Industrial Production Methods: Industrial production of 5-fluoro-3,5-ADB-PFUPPYCA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

5-fluoro-3,5-ADB-PFUPPYCA exerts its effects by acting as an agonist of the CB1 receptor, a G-protein coupled receptor found primarily in the central nervous system. Upon binding to the CB1 receptor, the compound activates intracellular signaling pathways that lead to the release of neurotransmitters, resulting in its psychoactive effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • AB-CHFUPYCA
  • JWH-307
  • JWH-030
  • JWH-147
  • AB-PINACA

Comparison: 5-fluoro-3,5-ADB-PFUPPYCA shares structural similarities with other synthetic cannabinoids, such as the presence of a pyrazole ring and a fluoropentyl chain. it is unique due to the specific substitution pattern on the pyrazole ring and the presence of both fluorine atoms on the phenyl and pentyl groups. This unique structure contributes to its distinct pharmacological profile and potency .

Biological Activity

N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, commonly referred to as 5-Fluoro ADB-PINACA, is a synthetic cannabinoid that has garnered attention for its potential biological activities and implications in pharmacology and toxicology. This compound is structurally related to other cannabinoids and exhibits properties that may affect the endocannabinoid system.

  • Molecular Formula : C21H28F2N4O2
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 1969261-68-4
  • IUPAC Name : this compound

5-Fluoro ADB-PINACA acts primarily as a cannabinoid receptor agonist, particularly at the CB1 receptor. This interaction can lead to various physiological effects, including analgesia, altered mood, and increased appetite. The compound's structure allows it to mimic natural cannabinoids, which may explain its psychoactive effects.

Biological Activity Overview

Research indicates that 5-Fluoro ADB-PINACA exhibits several biological activities:

  • Psychoactive Effects : Similar to THC, this compound can induce euphoria and relaxation.
  • Analgesic Properties : Preliminary studies suggest potential pain-relieving effects.
  • Appetite Stimulation : Like other cannabinoids, it may enhance appetite.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
PsychoactivityEuphoria, relaxation
AnalgesiaPain relief
Appetite StimulationIncreased hunger

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Fluoro ADB-PINACA:

  • Study on Psychoactive Effects :
    • A study published in Drug Testing and Analysis reported that users experienced significant psychoactive effects similar to those of THC. The study highlighted the compound's potency and the risk of overdose due to its high affinity for cannabinoid receptors .
  • Toxicological Assessment :
    • Research conducted by Girreser et al. (2015) evaluated the toxicological profile of synthetic cannabinoids, including 5-Fluoro ADB-PINACA. The findings indicated that while the compound has therapeutic potential, it also poses significant risks for toxicity and adverse effects .
  • Analgesic Research :
    • An investigation into the analgesic properties of synthetic cannabinoids found that compounds similar to 5-Fluoro ADB-PINACA could effectively reduce pain responses in animal models . This suggests a potential pathway for developing new pain management therapies.

Safety and Regulatory Status

Due to its classification as a synthetic cannabinoid, 5-Fluoro ADB-PINACA is often associated with illegal drug use and is listed among substances of abuse. Its safety profile remains under investigation, with reports indicating potential for severe side effects including psychosis and cardiovascular issues.

Properties

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F2N4O2/c1-21(2,3)18(19(24)28)25-20(29)17-13-16(14-7-9-15(23)10-8-14)26-27(17)12-6-4-5-11-22/h7-10,13,18H,4-6,11-12H2,1-3H3,(H2,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMZASHZSECQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCCCF)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342378
Record name N2-{[1-(5-Fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-3-methylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969261-68-4
Record name N2-{[1-(5-Fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-3-methylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.